REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:17]([CH3:18])=[C:16]([C:19]([OH:21])=[O:20])[CH:15]=[N:14]2)=[CH:9][CH:8]=1.[C:22]1(C)C=CC=C[CH:23]=1>>[CH2:22]([O:20][C:19]([C:16]1[CH:15]=[N:14][N:13]([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH3:5])=[CH:12][CH:11]=2)[C:17]=1[CH3:18])=[O:21])[CH3:23]
|
Name
|
|
Quantity
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3.84 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
stirred at 80° C. for an hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent and an excess amount of thionyl chloride were evaporated
|
Type
|
ADDITION
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Details
|
Pyridine (10 ml) and ethanol (20 ml) were added to the resulting residue
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Type
|
STIRRING
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Details
|
stirred at 40° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate and 1N aqueous solution of sodium hydroxide were added
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate three times
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |